2,3-Dibromo-4,5-difluorobenzonitrile
Description
2,3-Dibromo-4,5-difluorobenzonitrile is a halogenated benzonitrile derivative characterized by bromine atoms at positions 2 and 3, fluorine atoms at positions 4 and 5, and a nitrile group at position 1 of the benzene ring. This compound is likely utilized as an intermediate in pharmaceutical and agrochemical synthesis, where halogen substituents enhance reactivity, stability, and binding specificity.
Properties
Molecular Formula |
C7HBr2F2N |
|---|---|
Molecular Weight |
296.89 g/mol |
IUPAC Name |
2,3-dibromo-4,5-difluorobenzonitrile |
InChI |
InChI=1S/C7HBr2F2N/c8-5-3(2-12)1-4(10)7(11)6(5)9/h1H |
InChI Key |
WCWQTDIHVUJSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4,5-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 2,3-difluorobenzonitrile with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of 2,3-Dibromo-4,5-difluorobenzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-4,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted derivatives such as 2,3-diamino-4,5-difluorobenzonitrile.
Reduction: Formation of 2,3-dibromo-4,5-difluoroaniline.
Oxidation: Formation of 2,3-dibromo-4,5-difluorobenzoic acid.
Scientific Research Applications
2,3-Dibromo-4,5-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4,5-difluorobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated/Fluorinated Benzonitrile Derivatives
3,5-Dibromo-4-hydroxybenzonitrile
- Structure : Bromine at positions 3 and 5, hydroxyl group at position 4, and nitrile at position 1.
- This likely reduces lipid solubility and alters pharmacokinetic properties .
- Applications : Used in analytical standards and environmental testing due to its stability .
5-Bromo-2,3-difluorobenzonitrile
- Structure : Bromine at position 5, fluorine at positions 2 and 3, and nitrile at position 1.
- Key Differences : Fewer bromine atoms but similar fluorine placement. This reduces molecular weight (MW: ~232.98 g/mol) and may enhance metabolic stability compared to the dibromo-difluoro analog .
- Physicochemical Properties :
Chlorinated vs. Brominated Analogs
2-Chloro-4,5-difluorobenzonitrile
- Structure : Chlorine at position 2, fluorine at 4 and 5, nitrile at position 1.
- Key Differences : Chlorine (smaller atomic radius, lower electronegativity) vs. bromine alters electronic effects. Chlorine may reduce steric hindrance in substitution reactions but decrease oxidative stability .
- Market Relevance : Widely used in polymer precursors and agrochemicals, with a projected market growth to 2025 .
Nitro-Substituted Analogs
1,2-Dibromo-4,5-difluoro-3-nitrobenzene (CAS 1481-57-8)
- Structure : Bromine at 1 and 2, fluorine at 4 and 5, nitro group at 3.
- Key Differences : Nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions. Similarity score to target compound: 0.79 .
- Applications : Likely used in explosives or dye intermediates.
3,4-Difluoro-5-nitrobenzonitrile (CAS 1119454-07-7)
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Halogen Effects : Bromine enhances steric bulk and electrophilicity compared to chlorine or fluorine, making the target compound more reactive in Suzuki-Miyaura couplings .
- Nitrile vs. Nitro : The nitrile group in 2,3-Dibromo-4,5-difluorobenzonitrile improves solubility in polar aprotic solvents (e.g., DMF) compared to nitro-substituted analogs .
- Synthetic Challenges : Multiple halogens complicate regioselective functionalization, requiring optimized catalytic conditions .
Notes
- Data limitations on the target compound necessitate inferences from structural analogs.
- Further studies on the target compound’s crystallography and reactivity are recommended.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
